Sodium heparin

Clinical Chemistry Pre-analytical Error Electrolyte Measurement

Sodium heparin (UFH) offers a 1:1 anti-Xa:anti-IIa activity ratio essential for predictable ACT/aPTT monitoring, unlike LMWHs or fondaparinux. Its sodium counter-ion avoids the potassium depression and sodium elevation seen with lithium heparin, ensuring accurate clinical chemistry results. Choose ≥180 USP Units/mg Grade I-A for consistent anticoagulant performance in blood gas syringes, coagulation research, and API manufacturing. USP/EP compliance with 1H NMR verification of OSCS absence guarantees supply chain integrity.

Molecular Formula C26H41NO34S4
Molecular Weight 1039.9 g/mol
Cat. No. B1262235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium heparin
Synonymsalpha Heparin
alpha-Heparin
Heparin
Heparin Sodium
Heparin, Sodium
Heparin, Unfractionated
Heparinic Acid
Liquaemin
Sodium Heparin
Unfractionated Heparin
Molecular FormulaC26H41NO34S4
Molecular Weight1039.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O
InChIInChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1
InChIKeyZFGMDIBRIDKWMY-PASTXAENSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.8 g / 100 ku / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Heparin Procurement Guide: Evidence-Based Differentiation from Lithium Heparin and Low Molecular Weight Alternatives


Sodium heparin (CAS 9041-08-1) is a sulfated glycosaminoglycan mixture derived predominantly from porcine intestinal mucosa, comprising heterogeneous polymers with molecular weights ranging from 3,000 to 30,000 Da (mean ~15,000 Da) [1]. As an unfractionated heparin (UFH) sodium salt, it functions as an indirect anticoagulant by binding to antithrombin III (ATIII), inducing a conformational change that accelerates the inactivation of coagulation factors—primarily factor Xa and thrombin (factor IIa)—in a 1:1 anti-Xa:anti-IIa activity ratio [2]. Its potency is standardized to not less than 140 USP Heparin Units per mg (dried basis), with commercial grades typically meeting ≥150-180 IU/mg specifications .

Why Sodium Heparin Cannot Be Simply Substituted: Critical Differentiation from Lithium Heparin, Enoxaparin, and Fondaparinux


Sodium heparin exhibits quantifiable differences in molecular architecture, pharmacodynamic activity profile, and analytical interference patterns that preclude generic substitution with lithium heparin, low molecular weight heparins (LMWHs), or the synthetic pentasaccharide fondaparinux. Lithium heparin introduces a counter-ion that artificially elevates measured sodium and depresses measured potassium in clinical chemistry panels by flame photometry and ion-selective electrode methods [1]. Enoxaparin and other LMWHs demonstrate an anti-Xa:anti-IIa activity ratio of ≥3.3–5.3 versus sodium heparin's 1:1 ratio, fundamentally altering the coagulation inhibition profile [2]. Fondaparinux exhibits no prolongation of activated clotting time (ACT) or activated partial thromboplastin time (aPTT), rendering it non-monitorable via standard point-of-care coagulation assays [3]. These differences carry direct implications for test validity, therapeutic monitoring requirements, and procurement specification compliance.

Sodium Heparin: Quantitative Head-to-Head Evidence vs. Lithium Heparin, Enoxaparin, and Fondaparinux


Electrolyte Measurement Bias: Sodium Heparin vs. Lithium Heparin in Clinical Chemistry

Sodium heparin introduces a systematic positive bias in sodium measurements relative to lithium heparin. Collection of whole blood and plasma in tubes containing sodium heparin rather than lithium heparin significantly increased sodium and decreased potassium levels. Specifically, when blood was collected into tubes containing 100 µL of 1000 U/mL sodium heparin, sodium measured by flame photometry in whole blood increased (p<0.001) compared to levels in specimens anticoagulated with lithium heparin [1]. This sodium interference renders lithium heparin the preferred anticoagulant for routine electrolyte panels, while sodium heparin is contraindicated for sodium determinations unless alternative matrices or correction factors are applied. Conversely, lithium heparin at 100 units/mL in whole blood caused a significant negative bias of 2–3 mmol/L in sodium concentration measured by the ABL 725 blood gas analyzer, but no significant bias occurred when the corresponding plasma fraction was analyzed on the VITROS 950 chemistry system [2].

Clinical Chemistry Pre-analytical Error Electrolyte Measurement

Coagulation Assay Monitorability: Sodium Heparin (UFH) vs. Enoxaparin and Fondaparinux

Sodium heparin (unfractionated heparin) prolongs both activated clotting time (ACT) and activated partial thromboplastin time (aPTT), enabling routine monitoring with point-of-care assays. In vitro studies demonstrated that enoxaparin produced significantly less prolongation of both the ACT and the aPTT than heparin, whereas fondaparinux had no effect on either of these tests [1]. Addition of enoxaparin to heparin-containing plasma did not prolong the ACT beyond that produced by heparin alone [1]. The ACT and aPTT therefore cannot be used to monitor low-molecular weight heparin or fondaparinux, highlighting the need for a point-of-care anti-factor Xa assay [1]. Clinically, UFH therapy targets an aPTT of 1.5 to 2.5 times the normal control value within 24 hours of therapy initiation .

Coagulation Monitoring ACT aPTT Anticoagulant Therapy

Molecular Architecture and Anti-Xa:Anti-IIa Activity Ratio: UFH vs. LMWH vs. Fondaparinux

Sodium heparin (unfractionated heparin) exhibits a 1:1 anti-Xa:anti-IIa activity ratio, with an average molecular weight of approximately 15,000 Da (range 3,000–30,000 Da) [1]. In contrast, enoxaparin (a low molecular weight heparin) has an average molecular weight of 4,500 Da and an anti-Xa:anti-IIa ratio of 2.7–4:1 (BP specification: 3.3–5.3) [1][2]. Fondaparinux is a synthetic pentasaccharide (molecular weight 1,728 Da) with pure anti-Xa activity and no anti-IIa effect [3]. The acceleration of factor Xa inhibition by antithrombin exhibits marked heparin chain-length dependence, with fondaparinux having the lowest effect and unfractionated heparin having the highest maximal inhibitory effect [3].

Anticoagulant Pharmacology Structure-Activity Relationship Therapeutic Index

USP Potency Standardization: Sodium Heparin Minimum Activity vs. LMWH Specifications

The United States Pharmacopeia (USP) specifies that the potency of Heparin Sodium, calculated on the dried basis, shall be not less than 140 USP Heparin Units per mg, and not less than 90.0% and not more than 110.0% of the potency stated on the label [1]. Commercial research-grade sodium heparin (Grade I-A, porcine intestinal mucosa) demonstrates specific activity ≥180 USP units/mg . This potency standardization via biological assay against a USP reference standard provides a quantifiable, pharmacopoeial benchmark that is distinct from LMWH products, which lack uniform potency standardization across manufacturers [2]. High-antithrombin-affinity heparin fractions (HAH) exhibit USP anticoagulant potencies of 198 U/mg, compared to 160 U/mg for unfractionated heparin (UFH) and 42 U/mg for low-affinity heparin (LAH) .

Quality Control Potency Assay Pharmacopoeial Compliance

Purity and Impurity Detection: Sodium Heparin Post-2008 USP Monograph Revisions

Following the 2008 heparin contamination crisis, USP implemented Stage 1 and Stage 2 monograph revisions for heparin sodium requiring 1H NMR spectroscopy and capillary electrophoresis to detect oversulfated chondroitin sulfate (OSCS), a contaminant associated with anaphylactoid reactions [1]. USP-grade heparin sodium must demonstrate absence of OSCS and limit dermatan sulfate (DS) impurity. Chemometric analysis of 1D 1H NMR spectral data for heparin sodium API samples achieved 100% prediction rate for discrimination between heparin and OSCS-containing samples, with classification errors only occurring when DS content was near the 1.0% borderline [2]. The Stage 2 revisions also added an impurity test to quantify percent galactosamine of total hexosamine, further enhancing specificity [1]. These analytical requirements are unique to unfractionated heparin sodium and do not apply uniformly to LMWH products in the same regulatory manner.

Heparin Quality Control OSCS Contamination 1H NMR Spectroscopy

Arterial Blood Gas Analysis: Sodium Heparin vs. Lithium Heparin for pH and Ionized Calcium Stability

In a head-to-head comparison of 80 patients, arterial blood collected in sodium heparin and lithium heparin tubes demonstrated measurable differences in blood gas and electrolyte parameters. Sodium heparin exhibited a more predictable and fixed impact on blood pH compared to lithium heparin, making it the designated anticoagulant for arterial blood gas analysis in many clinical settings . Heparin lithium has a relatively controllable effect on blood pH and blood gas parameters, but heparin sodium tubes are often specified for professional arterial blood gas analysis due to their weaker acidity . Additionally, the Chinese medical device regulatory authority notes that sodium heparin causes elevated sodium ion detection results, while lithium heparin binds calcium ions leading to decreased calcium ion detection results [1].

Blood Gas Analysis Critical Care Electrolyte Stability

Sodium Heparin: Defined Application Scenarios Based on Quantitative Differentiation Evidence


Arterial Blood Gas (ABG) Syringe Manufacturing and Quality Control

Sodium heparin is the preferred anticoagulant for blood gas syringes due to its weaker acidity and more predictable impact on blood pH compared to lithium heparin . Manufacturers of ABG collection devices should specify sodium heparin dried coating at concentrations that avoid sample dilution while providing adequate anticoagulation (typically 50-100 IU/mL whole blood). Regulatory bodies require documentation of minimal interference with pH, pCO2, pO2, and ionized calcium measurements—parameters where sodium heparin demonstrates superior stability profiles relative to lithium heparin in head-to-head studies of 80 patients . Procurement should mandate USP/EP compliance with ≤2.5 EU/mL endotoxin specification for anticoagulant heparin solution [1].

Research-Grade Anticoagulation for Coagulation Assays and ATIII Studies

For in vitro coagulation research requiring monitorable anticoagulant effect via ACT or aPTT, sodium heparin (UFH) is uniquely suited due to its 1:1 anti-Xa:anti-IIa activity ratio and predictable prolongation of both ACT and aPTT—a property not shared by enoxaparin or fondaparinux [1]. Researchers should procure sodium heparin with specified potency ≥180 USP units/mg (Grade I-A) to ensure consistency across experimental replicates [2]. This potency level, derived from high-antithrombin-affinity fractions, provides 60–70% stronger antithrombotic effect than low-affinity fractions in venous occlusion models . Applications include ATIII affinity chromatography, coagulation factor inhibition studies, and development of heparin monitoring assays.

Pharmaceutical API Procurement Requiring Post-2008 USP/EP Monograph Compliance

Sodium heparin API procurement for pharmaceutical formulation and drug product manufacturing must include certificates of analysis demonstrating compliance with USP Stage 1 and Stage 2 monograph revisions. Specifically, 1H NMR spectroscopy must confirm absence of oversulfated chondroitin sulfate (OSCS), with chemometric methods achieving 100% prediction rate for OSCS discrimination . Dermatan sulfate impurity must be ≤1.0% . An impurity test quantifying percent galactosamine of total hexosamine has been added to better control API quality [1]. Sourcing from GMP-compliant manufacturers with validated supply chain traceability to porcine intestinal mucosa (specified species and tissue) is mandatory. The potency must meet ≥140 USP U/mg (dried basis) with 90.0–110.0% label claim [2].

Clinical Chemistry Standard Preparation and Interference Studies

Sodium heparin is essential for preparing standards and controls in clinical chemistry where the effect of heparin counter-ion on analyte measurement must be quantified. Studies demonstrate that sodium heparin at 100 µL of 1000 U/mL significantly increases sodium measurements by flame photometry (p<0.001 vs. lithium heparin) , while lithium heparin at 100 units/mL causes a 2–3 mmol/L negative bias in whole blood sodium on ABL 725 analyzers [1]. These quantifiable interference patterns make sodium heparin the appropriate choice for method validation studies assessing heparin interference, for preparing heparinized plasma pools where sodium concentration is not the primary analyte, and for comparative evaluations of different blood collection tube additives.

Technical Documentation Hub

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